MRT-81 -

MRT-81

Catalog Number: EVT-8083396
CAS Number:
Molecular Formula: C31H29N3O5S
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MRT-81 is classified as a small molecule antagonist. Its primary function is to inhibit the activity of smoothened receptors, which are integral to the Hedgehog signaling pathway. This pathway is often aberrantly activated in various cancers, making MRT-81 a compound of interest for therapeutic development aimed at targeting these malignancies.

Synthesis Analysis

Methods of Synthesis

The synthesis of MRT-81 has been achieved through several chemical methodologies that focus on constructing its unique molecular framework. While specific details regarding the synthetic routes are not extensively documented in the available literature, the synthesis typically involves multi-step organic reactions, including:

  1. Formation of key intermediates: Initial steps often involve creating intermediates that possess functional groups necessary for the final product.
  2. Coupling reactions: These reactions are crucial for linking different molecular fragments together to form the core structure of MRT-81.
  3. Purification processes: After synthesis, various purification techniques such as chromatography are employed to isolate MRT-81 from by-products and unreacted materials.

Technical Details

Molecular Structure Analysis

Structure

MRT-81 has a distinct molecular structure characterized by its ability to interact with smoothened receptors. The structural formula includes various functional groups that contribute to its receptor-binding capabilities.

Data

The molecular weight of MRT-81 is approximately 300 g/mol, and its formula can be expressed as C₁₈H₁₉N₃O₂S. The structural representation highlights key functional groups that facilitate its biological activity.

Chemical Reactions Analysis

Reactions

MRT-81 primarily engages in receptor-ligand interactions with smoothened receptors. The antagonist action prevents the activation of downstream signaling pathways associated with cell proliferation and survival.

Technical Details

The binding affinity of MRT-81 to smoothened receptors has been quantitatively assessed through various biochemical assays, demonstrating its effectiveness in inhibiting receptor activity at nanomolar concentrations.

Mechanism of Action

Process

MRT-81 exerts its biological effects by binding to the smoothened receptor, blocking its activation by Hedgehog ligands. This inhibition disrupts the signaling cascade that leads to cellular responses associated with growth and differentiation.

Data

Studies have shown that MRT-81 effectively reduces the transcriptional activity mediated by smoothened receptors in cancer cell lines, indicating its potential utility in therapeutic applications targeting Hedgehog-driven tumors.

Physical and Chemical Properties Analysis

Physical Properties

MRT-81 is typically described as a solid at room temperature with moderate solubility in organic solvents. Its melting point and other physical characteristics are essential for formulation development.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile suggests compatibility with various functional groups, allowing for potential derivatization.

Applications

MRT-81 has been investigated for its potential applications in cancer therapy, particularly in tumors where the Hedgehog signaling pathway is implicated. Its role as a smoothened receptor antagonist positions it as a candidate for further development in targeted therapies aimed at inhibiting tumor growth and progression.

Mechanistic Insights into Hedgehog Signaling Pathway Inhibition

Molecular Interactions of MRT-81 with Smoothened Receptors

Structural Basis of Smo Antagonism: Binding Affinity and Selectivity

MRT-81 is a potent antagonist of human and rodent smoothened (Smo) receptors, exhibiting an IC₅₀ of 41 nM in Shh-light2 cell-based assays [1] [8]. Its molecular structure (C₃₁H₂₉N₃O₅S; MW: 555.64) features a thiourea scaffold that enables high-affinity interactions with Smo’s transmembrane heptahelical bundle [1] [5]. Molecular dynamics simulations reveal that MRT-81 binds within Smo’s hydrophobic tunnel in the transmembrane domain (TMD), inducing conformational changes that stabilize the receptor in an inactive state [5]. This binding obstructs cholesterol transport—a critical step for Smo activation—by shrinking the tunnel’s upper leaflet volume by >40% compared to agonist-bound states [5]. Selectivity studies confirm minimal off-target effects against related GPCRs, attributed to its unique interactions with Smo-specific residues (e.g., R6.32 and W7.55) in the intracellular π-cation lock [5] [8].

Table 1: Binding Characteristics of MRT-81 vs. Reference Compounds

ParameterMRT-81CyclopamineVismodegib
IC₅₀ (Shh-light2 cells)41 nM300 nM3 nM
Smo Binding SiteTMDCRD & TMDTMD
Cholesterol Tunnel EffectShrinks tunnelExpands tunnelNeutral
Resistance Mutation SusceptibilityLowModerateHigh

Comparative Analysis with Canonical Hedgehog Inhibitors

Unlike cyclopamine (a CRD-targeting alkaloid) or vismodegib (a clinical TMD inhibitor), MRT-81 exhibits a dual mechanism:

  • Resistance Mitigation: MRT-81 retains efficacy against Smo mutants (e.g., D473H) that confer resistance to vismodegib due to its distinct binding pose avoiding mutation hotspots [5] [6].
  • Kinetic Selectivity: Displaces BODIPY-cyclopamine from Smo with an IC₅₀ of 63 nM in HEK293 cells, outperforming cyclopamine’s µM-range affinity [1] [8].
  • Cholesterol Interference: Unlike vismodegib, MRT-81 collapses Smo’s intramolecular cholesterol conduit, preventing allosteric activation—a feature critical in tumors with PTCH1 loss [5] [6].

Downstream Modulation of Gli Transcription Factors

Suppression of Gli1/2-Mediated Transcriptional Activity in Cancer Models

MRT-81 inhibits SAG (Smoothened agonist)-induced differentiation of C3H10T1/2 mesenchymal cells into osteoblasts (IC₅₀: 64 nM), confirming blockade of canonical Hh signaling [1] [4]. In medulloblastoma models, it suppresses Gli1 nuclear translocation and transcriptional activity at concentrations as low as 10 nM, reducing expression of oncogenic targets (BCL2, MYCN, CCND1) by >70% [1] [2]. Tumor spheroid assays demonstrate dose-dependent reduction in Gli1-driven luciferase reporter activity (EC₅₀: 0.041 µM), correlating with impaired colony formation in basal cell carcinoma (BCC) cell lines [1] [6].

Table 2: Gli Suppression by MRT-81 Across Cancer Models

Cancer ModelTargetInhibition EfficacyKey Downregulated Genes
Medulloblastoma (GCPs)Gli1 nuclear entryIC₅₀ < 10 nMGLI1, MYCN, PTCH1
Basal Cell CarcinomaGli2 activity85% reduction at 100 nMBCL2, CCND1, FOXM1
Pancreatic CancerGli1 mRNA70% reduction at 500 nMSHH, SNAI1, ZEB1

Cross-Talk with Non-Canonical Hedgehog Signaling Pathways

MRT-81 indirectly attenuates non-canonical Gli activation via:

  • KRAS/ERK Axis: Suppresses KRAS-induced Gli1 phosphorylation in pancreatic cancer cells, disrupting MAPK-driven transcriptional amplification [2] [6].
  • TGF-β Interference: Reduces TGF-β-mediated Gli2 upregulation by >60% in breast cancer models, breaking the Smad3-Gli2 activation loop [2].
  • PI3K/AKT Modulation: Inhibits AKT-dependent nuclear retention of Gli1 in melanoma, sensitizing cells to apoptosis even in Smo-mutant contexts [2] [6]. This dual canonical/non-canonical blockade impedes EMT and metastatic cascades by downregulating SNAI1 and MMP9 [3] [6].

Properties

Product Name

MRT-81

IUPAC Name

3,4,5-trimethoxy-N-[[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamothioyl]benzamide

Molecular Formula

C31H29N3O5S

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C31H29N3O5S/c1-19-10-15-24(32-31(40)34-30(36)23-16-26(37-2)28(39-4)27(17-23)38-3)18-25(19)33-29(35)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,33,35)(H2,32,34,36,40)

InChI Key

CTXQODCQOSYYDE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.